methyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where the intermediate compounds are synthesized via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts such as lithium aluminum hydride (LiAlH4) or other reducing agents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Amino-4-methylphenol
Uniqueness
METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-27-13-6-8-14(9-7-13)29-12-15-10-11-18(30-15)20-19-16(25)4-3-5-17(19)31-22(24)21(20)23(26)28-2/h6-11,20H,3-5,12,24H2,1-2H3 |
InChI Key |
VFRZCSWCJVIQCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3C4=C(CCCC4=O)OC(=C3C(=O)OC)N |
Origin of Product |
United States |
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